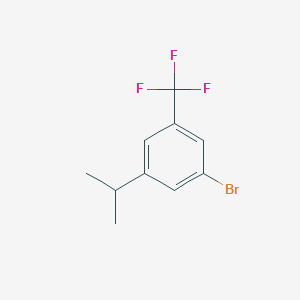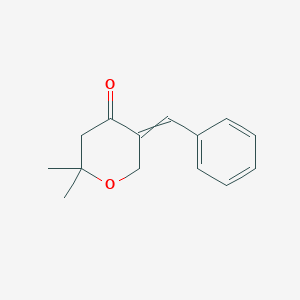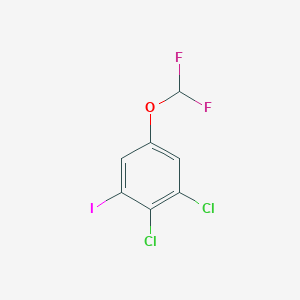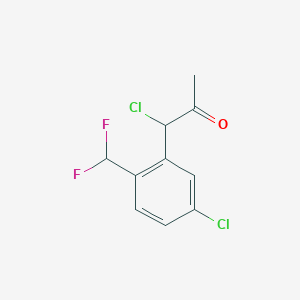
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones
Méthodes De Préparation
The synthesis of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the difluoromethyl group. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethyl)benzene with chloroacetone under specific reaction conditions. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl ring and difluoromethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group.
1-Chloropropan-2-one: A simpler structure with a single chlorine atom.
Chloroacetone: Another chlorinated ketone with different reactivity. The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated groups, which can impart distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C10H8Cl2F2O |
|---|---|
Poids moléculaire |
253.07 g/mol |
Nom IUPAC |
1-chloro-1-[5-chloro-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O/c1-5(15)9(12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
Clé InChI |
FIWXEKZJJUHLBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)Cl)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



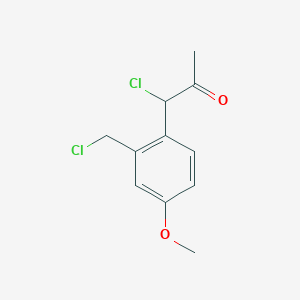
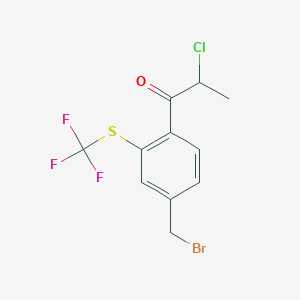
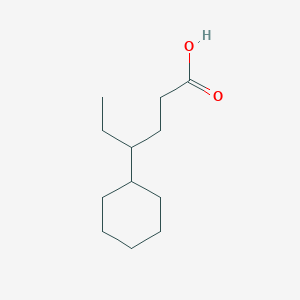
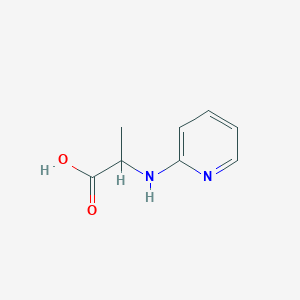
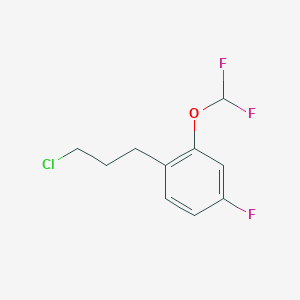
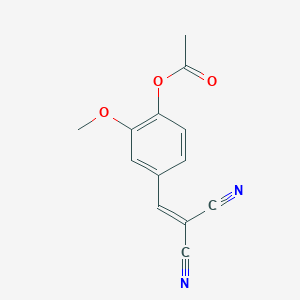
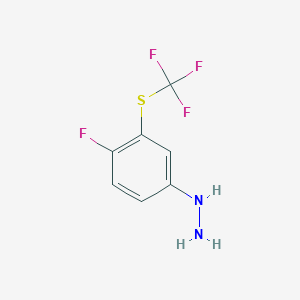
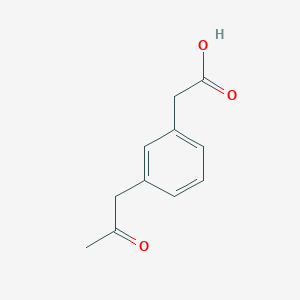
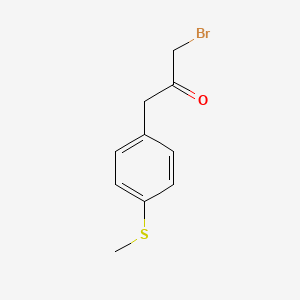
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
